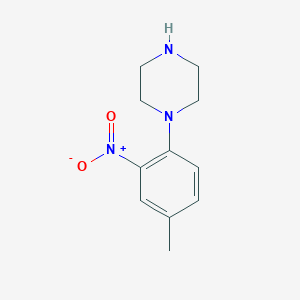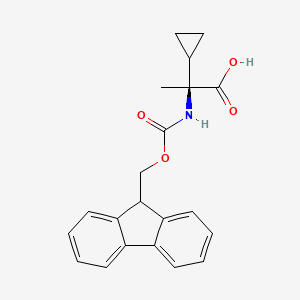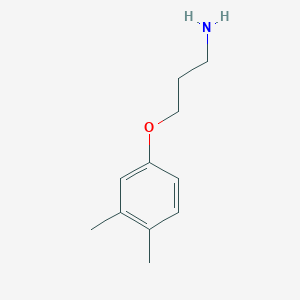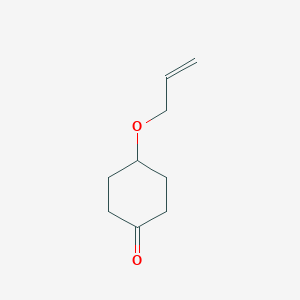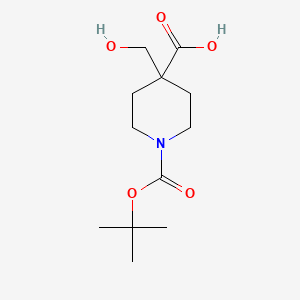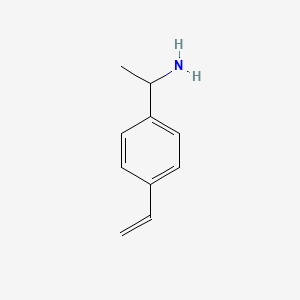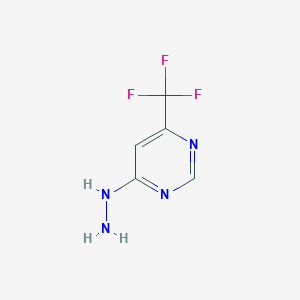amine CAS No. 19302-32-0](/img/structure/B3112835.png)
[(1S)-1-phenylethyl](propan-2-yl)amine
Overview
Description
Scientific Research Applications
Environmental Microbiology
Biogenic amines, including substances structurally similar to "(1S)-1-phenylethylamine," are crucial in understanding the catabolism by Pseudomonas species. These bacteria can utilize such amines as carbon and energy sources, offering insights into microbial pathways that degrade organic pollutants. Knowledge of these pathways has led to genetically engineered microbes for bioremediation applications (Luengo & Olivera, 2020).
Food Chemistry
Analytical methods for determining biogenic amines in foods have evolved, with high-performance liquid chromatography (HPLC) being commonly used due to its precision. Understanding the presence and concentration of biogenic amines, which share core structural similarities with "(1S)-1-phenylethylamine," is vital for assessing food quality and safety (Önal, 2007).
Materials Science
Amine-functionalized metal–organic frameworks (MOFs) demonstrate exceptional CO2 capture capabilities. The basicity from amine functionalities, similar to that in "(1S)-1-phenylethylamine," enhances interactions with CO2. This application is promising for environmental management and industrial processes aiming to reduce carbon footprints (Lin, Kong, & Chen, 2016).
Biomedical Applications
Chitosan-catechol, incorporating amine functionalities akin to those in "(1S)-1-phenylethylamine," has been identified as a promising adhesive polymer for biomedical uses. Its enhanced solubility and mimicry of mussel adhesive proteins suggest potential in surgical adhesives and wound healing applications (Ryu, Hong, & Lee, 2015).
Analytical and Environmental Chemistry
Advanced oxidation processes (AOPs) have shown efficacy in degrading nitrogen-containing compounds, including aromatic amines. The reactivity of amines, through processes such as ozonation and Fenton reactions, is crucial for water treatment technologies aimed at removing persistent organic pollutants (Bhat & Gogate, 2021).
properties
IUPAC Name |
N-[(1S)-1-phenylethyl]propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-9(2)12-10(3)11-7-5-4-6-8-11/h4-10,12H,1-3H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUIZDLZUZDWJH-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



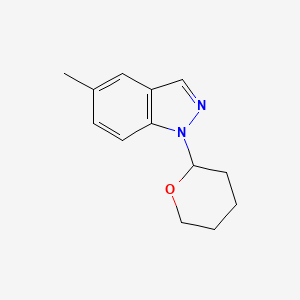
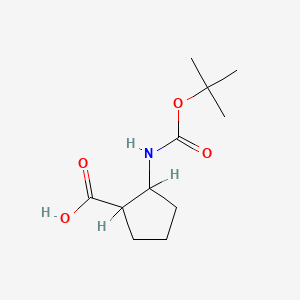

![Butyl[(2,4-dimethoxyphenyl)methyl]amine](/img/structure/B3112774.png)
